molecular formula C26H42N2O2 B14175040 Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- CAS No. 6371-74-0

Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-

Cat. No.: B14175040
CAS No.: 6371-74-0
M. Wt: 414.6 g/mol
InChI Key: BCUCJWQATQBQSA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The structure of this compound includes a norbornane skeleton, which is a bridged bicyclic compound derived from cyclohexane with a methylene bridge in the 1,4-position .

Preparation Methods

The synthesis of bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- involves several steps. One common method is the Diels-Alder reaction, which is used to create the bicyclic structure. This reaction involves the reaction of furans with olefinic or acetylenic dienophiles . The reaction conditions typically include high temperatures and the use of catalysts to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a protein phosphatase inhibitor, which could have implications for the development of new drugs . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. In industry, it is used in the production of polymers and other materials due to its unique chemical properties .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- involves its interaction with specific molecular targets and pathways. For example, as a protein phosphatase inhibitor, it binds to the active site of the enzyme and prevents it from dephosphorylating its substrate proteins. This inhibition can lead to changes in cellular signaling pathways and affect various cellular processes .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- can be compared to other similar compounds such as norbornane, norbornene, and norbornadiene. These compounds share the same norbornane skeleton but differ in their functional groups and chemical properties. For example, norbornene contains a double bond, while norbornadiene has two double bonds, making them more reactive in certain chemical reactions The unique structure of bicyclo[221]heptane-2-carboxamide, N-[3-(bicyclo[22

Properties

CAS No.

6371-74-0

Molecular Formula

C26H42N2O2

Molecular Weight

414.6 g/mol

IUPAC Name

N-[[5-(bicyclo[2.2.1]heptane-2-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C26H42N2O2/c1-25(2)12-20(28-24(30)22-11-17-5-7-19(22)9-17)13-26(3,14-25)15-27-23(29)21-10-16-4-6-18(21)8-16/h16-22H,4-15H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

BCUCJWQATQBQSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)C2CC3CCC2C3)NC(=O)C4CC5CCC4C5)C

Origin of Product

United States

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